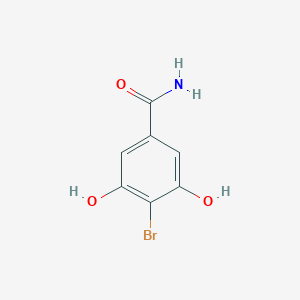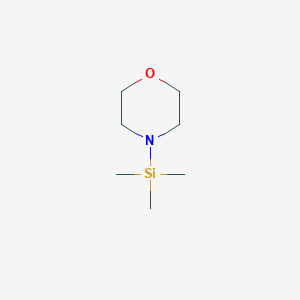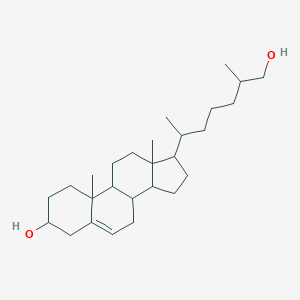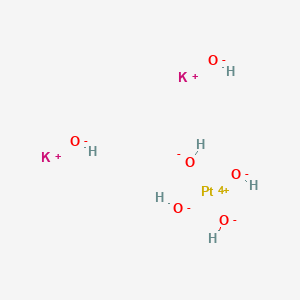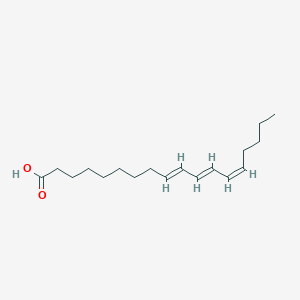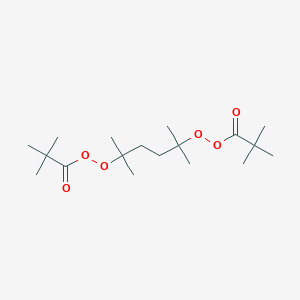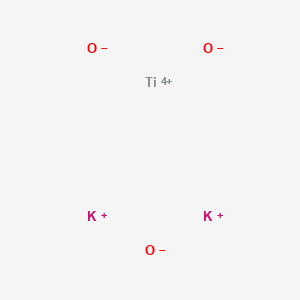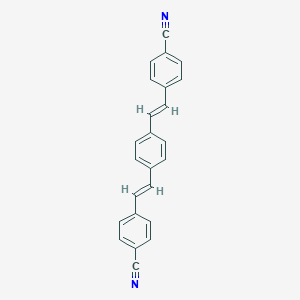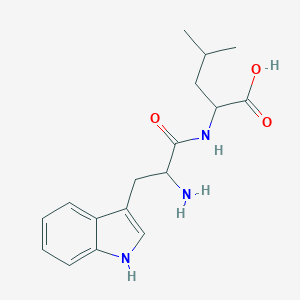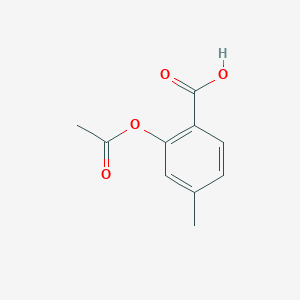![molecular formula C20H27N2O5PS B079751 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate CAS No. 14796-43-1](/img/structure/B79751.png)
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is a chemical compound with the molecular formula C20H27N2O5PS and a molecular weight of 438.478 g/mol . It is also known by its common name, propionylpromazine phosphate . This compound belongs to the phenothiazine class of chemicals, which are known for their diverse applications in medicine and industry.
Métodos De Preparación
The synthesis of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves several steps. One common synthetic route starts with the reaction of dimethylamine with acrylonitrile to form 3-(dimethylamino)-1-propylamine . This intermediate is then reacted with phenothiazine derivatives under specific conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which helps in managing symptoms of psychiatric disorders . Additionally, it can interact with other neurotransmitter systems, contributing to its overall pharmacological effects .
Comparación Con Compuestos Similares
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate can be compared with other phenothiazine derivatives such as chlorpromazine and promazine . While all these compounds share a similar core structure, they differ in their side chains and specific pharmacological properties. For instance, chlorpromazine is known for its strong antipsychotic effects, whereas promazine has a milder profile . The unique structural features of this compound contribute to its distinct pharmacological and chemical properties .
Propiedades
Número CAS |
14796-43-1 |
|---|---|
Fórmula molecular |
C20H27N2O5PS |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2OS.H3O4P/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;1-5(2,3)4/h6-12,14H,5,13H2,1-4H3;(H3,1,2,3,4) |
Clave InChI |
YNHFWONNSNPYEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
SMILES canónico |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.OP(=O)(O)O |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Números CAS relacionados |
3568-24-9 (Parent) |
Sinónimos |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


